molecular formula C14H17NO3 B168547 Methyl 1-benzyl-6-oxopiperidine-3-carboxylate CAS No. 156779-11-2

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Cat. No.: B168547
CAS No.: 156779-11-2
M. Wt: 247.29 g/mol
InChI Key: JIANYAQFNMZKHH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate (CAS 156779-11-2) is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research . Its molecular structure, featuring a benzyl group and a piperidine ring, makes it a valuable building block for constructing pharmacologically active molecules . Researchers primarily utilize this compound in the synthesis of analogs and derivatives targeting neurological disorders, as the piperidine scaffold is a common motif in drugs that affect the central nervous system . The presence of the methyl ester functional group provides a versatile handle for further chemical modifications, such as hydrolysis or amidation, enabling the creation of diverse chemical libraries for drug discovery and development . This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements before use .

Properties

IUPAC Name

methyl 1-benzyl-6-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIANYAQFNMZKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437252
Record name METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156779-11-2
Record name Methyl 6-oxo-1-(phenylmethyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156779-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 1-BENZYL-6-OXOPIPERIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route via 1,4,5,6-Tetrahydro-6-Oxo-1-(Phenylmethyl)-3-Pyridinecarboxylic Acid Methyl Ester

A foundational method involves cyclization of 1,4,5,6-tetrahydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid methyl ester. The process employs catalytic hydrogenation under controlled conditions to reduce the pyridine ring, followed by intramolecular lactam formation. Key steps include:

  • Reagents : Palladium on carbon (Pd/C) under hydrogen atmosphere (18751.9 Torr) in methanol.

  • Conditions : Reaction at 20°C for 20 hours, yielding the target compound at 99% purity after recrystallization.

  • Mechanism : Sequential reduction of the pyridine ring and spontaneous cyclization to form the piperidine-6-one core.

Enzyme-Mediated Resolution for Enantiomeric Enrichment

Racemic methyl 1-benzyl-6-oxopiperidine-3-carboxylate can be resolved using α-chymotrypsin in a phosphate buffer (pH 7.4) with acetone. This biocatalytic method achieves 42% yield of the (R)-enantiomer and 48% yield of the (S)-acid, demonstrating high enantioselectivity.

Alkylation and Cyclization Strategies

Benzylamine-Mediated Alkylation of Piperidone Intermediates

A patent-derived method (CN107021916B) outlines the synthesis via quaternization of 3-methyl-5-hydroxypyridine with benzyl halides, followed by catalytic hydrogenation and sulfonylation. Critical parameters include:

  • Reagents : Benzyl bromide, sodium methoxide, and sulfonylating agents.

  • Conditions : Reaction temperatures of 160–200°C for nucleophilic substitution, achieving >95% yield after column chromatography.

  • Purification : Acid-base extraction and recrystallization from methyl tert-butyl ether.

Spirocyclic Intermediate Approach

A spirocyclic precursor is hydrogenated using Pd/C in ethanol, followed by bromination with phosphorus tribromide. This method, detailed in WO2018160889A1, highlights:

  • Key Step : Bromination at 80°C for 3 hours, yielding 80% of the bromide intermediate.

  • Cyclization : Lithium hexamethyldisilazide (LiHMDS)-mediated intramolecular coupling at 70°C, achieving 94% yield of the tricyclic product.

Comparative Analysis of Industrial-Scale Methods

Optimization for High Throughput

Industrial protocols prioritize cost efficiency and scalability. A two-step process from ethyl 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate uses sodium tert-butoxide for cyclization:

  • Reagents : Sodium tert-butoxide in tetrahydrofuran (THF).

  • Yield : 93.3% after HCl-mediated crystallization, with HPLC purity >99.5%.

Solvent and Catalyst Selection

Comparative studies show that chloroform and potassium carbonate yield superior results (93.2% purity) over toluene-based systems (90.9%). Catalyst loading (e.g., 10% Pd/C) is critical for minimizing byproducts.

Methodological Comparison Table

Method Reagents Conditions Yield Purity Reference
Catalytic HydrogenationPd/C, H₂, MeOH20°C, 20 h99%>99%
Enzyme Resolutionα-Chymotrypsin, phosphate buffer30°C, pH 7.442–48%Enantio-rich
Benzylamine AlkylationBenzyl bromide, NaOMe, sulfonylation160–200°C, 5–10 h>95%99.5%
Spirocyclic IntermediateLiHMDS, Pd/C70°C, sealed tube94%>95%

Challenges and Innovations

Byproduct Mitigation

Unwanted N-debenzylation during hydrogenation is addressed using scavengers like manganese dioxide. Acidic workup (HCl) ensures protonation of the piperidine nitrogen, preventing decomposition.

Green Chemistry Advances

Recent patents emphasize solvent-free cyclization and microwave-assisted reactions, reducing energy consumption by 40%. Enzymatic methods eliminate heavy metal catalysts, aligning with sustainable practices .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 1-benzyl-6-oxopiperidine-3-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. A hydrogenation method using palladium on activated carbon in methanol achieves near-quantitative conversion (99% yield) to 1-benzyl-6-oxo-piperidine-3-carboxylic acid under 18,751.9 Torr hydrogen pressure at 20°C for 20 hours .

Key Conditions:

  • Catalyst: 10% Pd/C

  • Solvent: Methanol

  • Pressure: 18,751.9 Torr H₂

  • Time: 20 hours

Reduction Reactions

The ketone group at the 6-position is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the oxo group to a hydroxyl group, forming 1-benzyl-6-hydroxypiperidine-3-carboxylate derivatives. While direct data for the 6-oxo variant is limited, analogous reductions in structurally similar piperidine esters (e.g., 4-oxo derivatives) confirm this pathway .

Example Protocol (Inferred):

  • Reagent: LiAlH₄ in anhydrous ether

  • Conditions: Reflux, inert atmosphere

  • Product: Secondary alcohol derivative

Substitution Reactions

The benzyl group and ester moiety participate in nucleophilic substitution reactions. For instance:

Ester Group Substitution

The methyl ester can undergo transesterification or aminolysis. Sodium methoxide (NaOMe) in methanol facilitates ester hydrolysis to the carboxylate, while amines can displace the methoxy group to form amides .

Benzyl Group Substitution

Catalytic hydrogenation (e.g., Pd/C, H₂) removes the benzyl group via hydrogenolysis, yielding 6-oxopiperidine-3-carboxylate derivatives. This reaction is critical for deprotection in multistep syntheses .

Cyclization and Intramolecular Reactions

The compound serves as a precursor in intramolecular aza-Michael reactions (IMAMR) to form enantiomerically enriched piperidine derivatives. Organocatalysts (e.g., quinoline derivatives) and trifluoroacetic acid cocatalysts enhance stereoselectivity .

Example Application:

  • Catalyst: Quinoline organocatalyst + TFA

  • Product: 2,5- or 2,6-Disubstituted piperidines

Comparative Reactivity with Analogues

The position of the oxo group significantly influences reactivity:

CompoundOxo PositionKey Reactivity Differences
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate4Higher susceptibility to oxidation at C4
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate3Enhanced electrophilicity at C3 for nucleophilic attack

The 6-oxo derivative’s unique substitution pattern favors reductions and hydrolytic transformations over oxidations .

Reaction Optimization Insights

  • Solvent Effects: Methanol and THF are preferred for hydrolysis and reduction, respectively .

  • Catalyst Choice: Pd/C for hydrogenolysis; NaOMe for ester hydrolysis .

  • Temperature: Room temperature for hydrogenation; reflux for reductions .

Scientific Research Applications

Chemistry

In organic chemistry, methyl 1-benzyl-6-oxopiperidine-3-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It is involved in various chemical reactions including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduced to produce alcohols or amines.
  • Substitution : Nucleophilic substitutions can occur at the benzyl or ester groups .

Biology

The compound is studied for its potential biological activities , including:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, which is valuable in drug design.
  • Receptor Modulation : It shows potential in modulating receptor functions, influencing various cellular signaling pathways .

Research indicates significant biological activities:

  • Antimicrobial Activity : Exhibits activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL against strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundMIC (µg/mL)Activity Against
19h<0.008MSSA, MRSA
19l0.125M. tuberculosis
19m<0.008Gram-positive

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects:

  • Antimycobacterial Activity : Derivatives of this compound have shown promising results against Mycobacterium tuberculosis, with some exhibiting MICs of 0.125 µg/mL .

Case Studies

  • Antimycobacterial Activity Study : A series of derivatives were tested against M. tuberculosis, revealing that the most active derivative had an MIC of 0.125 µg/mL, indicating superior potency compared to standard treatments .
  • Receptor Binding Studies : The compound effectively binds to receptors involved in neurotransmission, suggesting applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of methyl 1-benzyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the ester functionality play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

  • Structural Difference : The ethyl ester substituent replaces the methyl ester.
  • Synthesis : Likely synthesized via analogous methods, though yield and reaction conditions may vary.

1-Benzylpiperidin-4-one Hydrochloride

  • Impact : The absence of the ester reduces polarity, affecting binding interactions in biological systems. The hydrochloride salt enhances water solubility .

1-Benzylpyrrolidin-3-one

  • Structural Difference : A five-membered pyrrolidine ring instead of a six-membered piperidine.
  • Impact : Increased ring strain in pyrrolidine may influence reactivity and conformational flexibility. The smaller ring size alters spatial interactions in drug-receptor binding .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

  • Structural Difference : An ethoxycarbonylpropyl chain at the 4-position.
  • The ethoxy group may improve metabolic resistance compared to methyl esters .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Key Applications
Methyl 1-benzyl-6-oxopiperidine-3-carboxylate C₁₄H₁₇NO₃ 6-oxo, 3-methyl ester, 1-benzyl 30% Pharmaceutical intermediates
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate C₁₅H₁₉NO₃ 6-oxo, 3-ethyl ester, 1-benzyl N/A Lipophilic drug candidates
1-Benzylpiperidin-4-one Hydrochloride C₁₂H₁₆ClNO 4-oxo, 1-benzyl, hydrochloride N/A Neurological research
1-Benzylpyrrolidin-3-one C₁₁H₁₃NO 3-oxo, 1-benzyl N/A Small-molecule inhibitors

Key Research Findings

  • Synthetic Accessibility : this compound is efficiently synthesized via hydrogenation, though yields are moderate. Alternative routes (e.g., esterification of carboxylic acid precursors) remain unexplored .
  • Conformational Analysis : The piperidine ring adopts a chair conformation, with puckering coordinates influenced by the 6-oxo group, as inferred from studies on similar cyclic systems .

Biological Activity

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carboxylate moiety. The structural formula can be represented as follows:

C14H17NO3\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{3}

This compound has been studied for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This is particularly relevant in the context of drug design where enzyme inhibitors are sought for therapeutic applications.
  • Receptor Modulation : The compound has shown potential in modulating receptor functions, which can influence various signaling pathways in cells. Its binding affinity is enhanced by the presence of the benzyl group and the ester functionality, which are crucial for interaction with receptor binding sites .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, revealing significant activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were found to be less than 0.008 µg/mL against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

CompoundMIC (µg/mL)Activity Against
19h<0.008MSSA, MRSA
19l0.125M. tuberculosis
19m<0.008Gram-positive

Enzyme Interaction Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in various metabolic pathways. It has shown promise in inhibiting certain kinases, which are critical targets in cancer therapy .

Case Studies

  • Antimycobacterial Activity : A series of compounds derived from this compound were tested against Mycobacterium tuberculosis. The most active derivative demonstrated an MIC of 0.125 µg/mL, indicating superior potency compared to standard treatments .
  • Receptor Binding Studies : Research into receptor interactions showed that the compound could effectively bind to certain receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Methyl 1-benzyl-6-oxopiperidine-3-carboxylate in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Keep containers tightly sealed in a dry, ventilated area away from ignition sources. Reseal opened containers immediately to avoid leakage .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
  • Toxicology : While specific toxicity data for this compound is limited, assume acute toxicity and handle with precautions analogous to structurally similar piperidine derivatives .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Methodological Answer :

  • Crystal Growth : Recrystallize the compound from a suitable solvent (e.g., ethyl acetate/hexane) to obtain single crystals.
  • Data Collection : Collect X-ray diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Structure Solution : Use SHELXT or SHELXD for phase determination via direct methods .
  • Refinement : Refine the structure with SHELXL , adjusting positional and anisotropic displacement parameters. Validate using R-factors (<5% for high-quality data) and residual electron density maps .

Advanced Research Questions

Q. How are Cremer-Pople puckering parameters applied to analyze the conformational flexibility of the piperidine ring in this compound?

  • Methodological Answer :

  • Coordinate Calculation : Define the mean plane of the piperidine ring using Cartesian atomic coordinates from crystallographic data. Compute out-of-plane displacements (z-values) for each atom.
  • Puckering Amplitude (q) and Phase (φ) : Apply the Cremer-Pople formalism to quantify ring distortion. For a six-membered ring, use:
    q=26j=16zj2,ϕ=arctan(zjsinθjzjcosθj)q = \sqrt{\frac{2}{6} \sum_{j=1}^{6} z_j^2}, \quad \phi = \arctan\left(\frac{\sum z_j \sin\theta_j}{\sum z_j \cos\theta_j}\right)

where θj=2π(j1)/6\theta_j = 2\pi(j-1)/6. This distinguishes chair, boat, or twist-boat conformations .

  • Statistical Validation : Compare puckering parameters across multiple crystallographic datasets to assess conformational preferences.

Q. What strategies resolve discrepancies between experimental crystallographic data and computational conformational predictions for this compound?

  • Methodological Answer :

  • Energy Minimization : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers. Compare with experimental torsion angles and puckering parameters .
  • Data Reconciliation : If computational models predict a low-energy conformer not observed experimentally, check for crystal packing effects or solvent interactions that may stabilize the observed structure.
  • Refinement Adjustments : Re-examine SHELXL refinement constraints (e.g., restraints on bond lengths/angles) to ensure they do not bias the output .

Q. How can SHELX pipelines improve experimental phasing for derivatives of this compound?

  • Methodological Answer :

  • High-Throughput Phasing : Use SHELXC for data scaling, SHELXD for substructure determination (e.g., locating heavy atoms), and SHELXE for density modification. This pipeline is robust for small-molecule derivatives with moderate resolution data (~1.0 Å) .
  • Twinned Data Handling : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions and improve model accuracy .

Q. What statistical approaches ensure reproducibility in synthetic yield or spectroscopic data analysis?

  • Methodological Answer :

  • Standard Deviation and Confidence Intervals : Perform triplicate syntheses and report yields as mean ± SD. Use Student’s t-test to compare batch variations .
  • Spectroscopic Validation : For NMR/IR data, calculate signal-to-noise ratios and integration errors. Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Outlier Detection : Apply Grubb’s test to identify and exclude anomalous data points during analysis.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-benzyl-6-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

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